Tautomeric State and Chemical Reactivity: The 2H- vs. 1H- Tautomer Distinction
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine exists in the 2H-tautomeric form, which is less common and less well-studied than the 1H-tautomeric form of pyrazolo[3,4-b]pyridines [1]. This tautomeric state is fixed by the N-methyl substitution at the 2-position. While specific comparative reactivity data for this exact compound is absent from primary literature, class-level understanding dictates that the 2H-tautomer possesses a different electron distribution and reactivity profile compared to 1H-analogs. For example, the acidity of the remaining ring protons and the susceptibility of the bromine to nucleophilic aromatic substitution (SNAr) or cross-coupling are expected to differ. This structural nuance is critical for applications requiring specific regioselectivity in further functionalization.
| Evidence Dimension | Tautomeric State & Predicted Reactivity |
|---|---|
| Target Compound Data | 2H-tautomer (fixed by N-methyl at position 2) |
| Comparator Or Baseline | 1H-tautomer (e.g., 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, CAS 885223-65-4) |
| Quantified Difference | Distinct electronic structure; no direct quantitative kinetic data available. |
| Conditions | Inferred from general heterocyclic chemistry principles |
Why This Matters
The fixed 2H-tautomer provides a distinct chemical scaffold that is not interchangeable with 1H-analogs for applications requiring specific electronic or steric properties, such as in structure-based drug design.
- [1] Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. View Source
